molecular formula C11H13N3O3 B12006952 ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate CAS No. 54153-53-6

ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate

Cat. No.: B12006952
CAS No.: 54153-53-6
M. Wt: 235.24 g/mol
InChI Key: YKAHGYBTHQMWSV-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate is a chemical compound with the molecular formula C11H13N3O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate typically involves the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The cyano group and the pyrrole ring are key functional groups that can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate can be compared with other pyrrole derivatives, such as:

  • Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
  • Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate
  • Ethyl 2-cyano-3-(3,4,5-trimethyl-1H-pyrrol-2-yl)-2-propenoate

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

CAS No.

54153-53-6

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(16)10(15)14-9-8(5-12)6(2)7(3)13-9/h13H,4H2,1-3H3,(H,14,15)

InChI Key

YKAHGYBTHQMWSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=C(N1)C)C)C#N

Origin of Product

United States

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